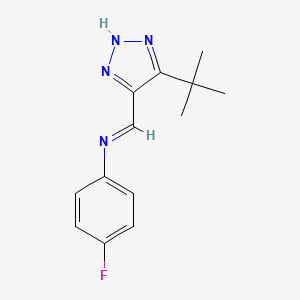

1,2,3-Triazole, 4-tert-butyl-5-(4-fluorophenyliminomethyl)-

Description

1,2,3-Triazole derivatives are pivotal in medicinal chemistry due to their versatile pharmacological profiles and synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (Cu-AAC) click chemistry . The compound 4-tert-butyl-5-(4-fluorophenyliminomethyl)-1,2,3-triazole features a tert-butyl group at position 4 and a 4-fluorophenyliminomethyl substituent at position 3. This compound is hypothesized to exhibit improved pharmacokinetic properties, including resistance to oxidative metabolism and enhanced blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies .

Properties

CAS No. |

165397-57-9 |

|---|---|

Molecular Formula |

C13H15FN4 |

Molecular Weight |

246.28 g/mol |

IUPAC Name |

1-(5-tert-butyl-2H-triazol-4-yl)-N-(4-fluorophenyl)methanimine |

InChI |

InChI=1S/C13H15FN4/c1-13(2,3)12-11(16-18-17-12)8-15-10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,16,17,18) |

InChI Key |

UTUSCYWSHYEHBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NNN=C1C=NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Fluoroaniline Moiety: The final step involves the condensation of the triazole derivative with 4-fluoroaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, leading to higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroaniline moiety can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

Catalysis: The triazole ring and tert-butyl group make this compound a potential ligand for metal catalysts, improving their efficiency and selectivity in various reactions.

Mechanism of Action

The mechanism of action of N-((4-(tert-Butyl)-1H-1,2,3-triazol-5-yl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the fluoroaniline moiety may interact with biological targets, influencing cellular pathways and leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

Synthetic Advantages : The target compound can be synthesized via Cu-AAC click chemistry, ensuring regioselectivity and scalability .

Bioactivity: Fluorophenyl and tert-butyl substituents may enhance IDO1/EGFR inhibition and pharmacokinetic profiles compared to non-fluorinated or electron-donating analogues .

Stability : Superior metabolic stability over amide-containing compounds due to the triazole core’s resistance to enzymatic degradation .

Biological Activity

The compound 1,2,3-Triazole, 4-tert-butyl-5-(4-fluorophenyliminomethyl)- is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1,2,3-Triazole, 4-tert-butyl-5-(4-fluorophenyliminomethyl)- can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 235.27 g/mol

- CAS Number : Not explicitly provided in the sources.

The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms. The presence of the tert-butyl and fluorophenyl groups enhances its lipophilicity and potential biological interactions.

Antiviral Activity

1,2,3-Triazoles have been shown to possess antiviral properties. A study highlighted that various triazole derivatives demonstrated significant anti-HIV activity. Specifically, 5-substituted derivatives exhibited potent inhibition against HIV-1-induced cytopathicity with effective concentrations ranging from to . This suggests that modifications to the triazole structure can enhance antiviral efficacy.

Antibacterial and Antifungal Properties

Triazoles are also recognized for their antibacterial and antifungal activities. A review indicated that compounds containing the triazole moiety have been effective against a range of bacterial strains and fungal infections . The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.

Anti-inflammatory and Analgesic Effects

Research has shown that certain triazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This activity can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

GPR119 Agonism

Recent studies have investigated the role of triazole derivatives as agonists for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. Some synthesized compounds demonstrated promising binding affinities towards GPR119, indicating potential applications in diabetes management .

Synthesis Methods

The synthesis of 1,2,3-Triazole compounds typically involves click chemistry approaches, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for high yields and purity levels in a one-pot reaction setup . The general synthetic pathway can be summarized as follows:

- Reagents : Azide and alkyne derivatives are combined in the presence of a copper catalyst.

- Reaction Conditions : The reaction is typically performed under mild conditions (room temperature).

- Purification : The resulting product is purified through recrystallization or chromatography.

Study 1: Anti-HIV Activity

A series of 1,2,3-triazole analogues were synthesized and evaluated for their anti-HIV activity. The study revealed that specific substitutions on the triazole ring significantly enhanced their potency compared to unsubstituted derivatives .

Study 2: GPR119 Agonists

In a recent investigation focusing on type-2 diabetes treatment, several triazole derivatives were synthesized and tested for their ability to activate GPR119. Four compounds showed comparable or superior efficacy compared to known agonists . This highlights the therapeutic potential of triazoles in metabolic disorders.

Data Table: Biological Activities of Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.